(R)-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
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Overview
Description
®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is a chemical compound that features a bromophenyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and a suitable amine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction.
Cyclization: The intermediate undergoes cyclization to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal oligomers and polymers.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its antimicrobial and anticancer activities.
Uniqueness
®-3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is unique due to its specific structural features and the presence of both an amino group and a nitrile group
Properties
Molecular Formula |
C9H10BrClN2 |
---|---|
Molecular Weight |
261.54 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H/t9-;/m1./s1 |
InChI Key |
XYPSMJYQHVEZBS-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC#N)N)Br.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)N)Br.Cl |
Origin of Product |
United States |
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